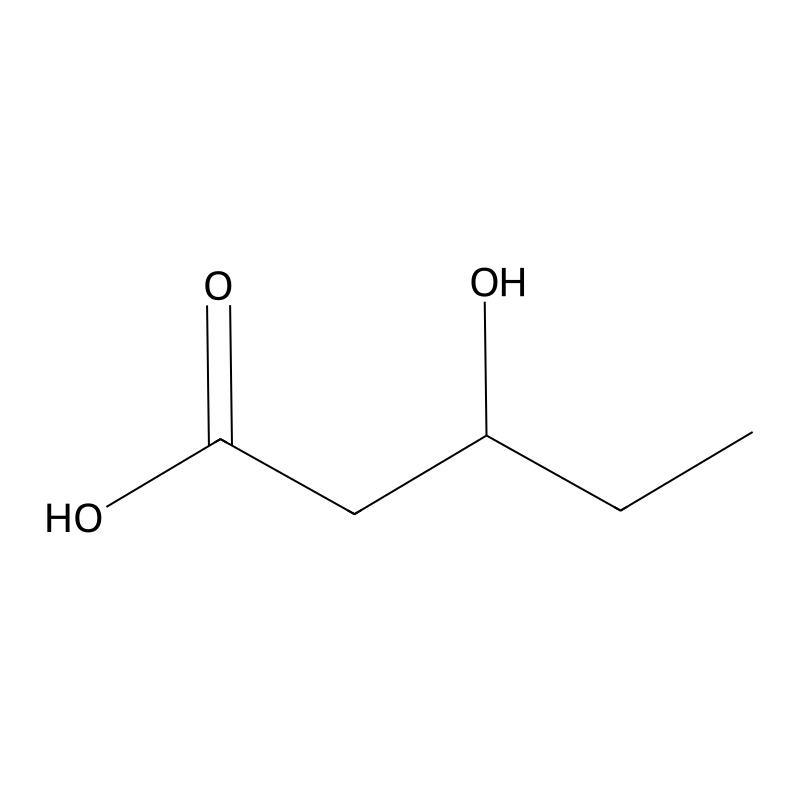3-Hydroxypentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biochemistry
3-Hydroxypentanoic acid is an organic compound that is made from odd carbon fatty acids in the liver and rapidly enters the brain . It is anaplerotic, meaning it can refill the pool of TCA cycle intermediates . This property makes it potentially useful in studies related to brain metabolism and neurological disorders.
Chemical Synthesis
3-Hydroxypentanoic acid is used in the synthesis of polyhydroxyalkanoates (PHAs), a type of biodegradable plastic . Microorganisms are capable of producing a wide range of polymers and copolymers based on 3-hydroxypropionic acid substituted with various alkyl groups in the 3-position . The most common homopolymer is poly (3-hydroxybutyrate), PHB, which has a 3-methyl substituent .
Analytical Chemistry
3-Hydroxypentanoic acid is used as a standard in analytical chemistry . It can be used in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of various compounds .
Environmental Science
The biodegradability of 3-Hydroxypentanoic acid makes it of interest in environmental science . The copolymers are all genuinely biodegradable in that their rate of chemical hydrolysis is extremely slow but microorganisms produce both specific and non-specific esterase enzymes capable of degrading the materials rapidly to non-toxic monomers .
Food Science
Industrial Chemistry
Pentanoic acid, an industrially relevant chemical used in several applications, is currently manufactured from fossil feedstock . This process involves bifunctional catalysis, where Pt has a dual role, decomposing FA into hydrogen in the fastest step occurring in the initial stage of the reaction, and hydrogenating pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of GVL, to PA .
Organic Synthesis
3-Hydroxypentanoic acid can be used in the synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids starting from lactones . This process involves hydrogenation and saponification steps to produce compounds like sodium 4-hydroxy-2- (phenylmethyl)butanoate and sodium 4-hydroxy-2- ((N -methylpyrazol-4-yl)methyl)pentanoate .
3-Hydroxypentanoic acid is an organic compound with the molecular formula CH₃CH₂CH(OH)CH₂CO₂H. It is classified as a short-chain fatty acid and is structurally related to valeric acid, differing by the presence of a hydroxyl group at the third carbon position. This compound is produced in the liver from odd-chain fatty acids and has notable properties that allow it to rapidly cross the blood-brain barrier, making it significant in metabolic processes. Unlike 4-carbon ketone bodies, 3-hydroxypentanoic acid is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid cycle, which is crucial for cellular metabolism and energy production .
Research suggests that 3-HP may play a role in supporting brain function during metabolic stress conditions like fasting or ketosis []. It is thought to enter the brain and be converted to a precursor molecule for the TCA cycle, potentially contributing to energy production for brain cells []. However, the exact mechanisms of 3-HP's action within the brain require further investigation [].
- Esterification: Reacts with alcohols to form esters, which are often used in flavoring and fragrance industries.
- Oxidation: Can be oxidized to form 3-ketopentanoic acid, which may further participate in metabolic pathways.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield shorter-chain fatty acids.
These reactions highlight its versatility in organic synthesis and biological systems.
In biological contexts, 3-hydroxypentanoic acid plays a role as a metabolic intermediate. Its anaplerotic nature allows it to support the TCA cycle, especially during periods of fasting or prolonged exercise when glucose levels are low. It has been observed to have neuroprotective effects due to its ability to provide energy directly to brain cells . Furthermore, its presence in urine can serve as a biomarker for certain metabolic disorders, such as methylmalonic acidosis .
3-Hydroxypentanoic acid can be synthesized through several methods:
- Biological Synthesis: The primary method involves the metabolism of odd-chain fatty acids in the liver. The enzymatic conversion of these fatty acids leads to the formation of 3-hydroxypentanoic acid.
- Chemical Synthesis: Laboratory synthesis may involve starting from valeric acid through hydroxylation reactions using reagents like borane or lithium aluminum hydride.
These methods underline its natural occurrence and potential for synthetic production.
The applications of 3-hydroxypentanoic acid span various fields:
- Clinical Nutrition: Used in specialized diets for patients with metabolic disorders due to its ability to provide an alternative energy source.
- Pharmaceuticals: Investigated for potential therapeutic effects in neurological conditions due to its neuroprotective properties.
- Biochemical Research: Employed as a biochemical marker for studying metabolic pathways and disorders.
These applications reflect its importance in both health and research contexts.
3-Hydroxypentanoic acid shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Valeric Acid | C₅H₁₀O₂ | A straight-chain fatty acid without a hydroxyl group. |
| 3-Hydroxybutyric Acid | C₄H₈O₃ | A four-carbon compound with similar metabolic roles. |
| 2-Hydroxyisobutyric Acid | C₄H₈O₃ | Another hydroxylated short-chain fatty acid. |
Uniqueness of 3-Hydroxypentanoic Acid
The uniqueness of 3-hydroxypentanoic acid lies in its specific carbon chain length and hydroxyl positioning, which provides distinct biochemical properties compared to similar compounds. Its ability to replenish TCA cycle intermediates makes it particularly valuable during metabolic stress situations, setting it apart from other short-chain fatty acids that may not possess this functionality .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








